2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid
Description
2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound featuring a quinoline core substituted at the 2-position with a 4-(benzyloxy)phenyl group, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position. This structural combination makes the compound a candidate for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors sensitive to quinoline derivatives .
Properties
IUPAC Name |
3-methyl-2-(4-phenylmethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16-22(24(26)27)20-9-5-6-10-21(20)25-23(16)18-11-13-19(14-12-18)28-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJOPURIBFBFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the synthesis of 4-(benzyloxy)phenylacetic acid through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Quinoline Core Formation: The benzyloxyphenyl intermediate undergoes a Friedländer synthesis with an appropriate aldehyde and aniline derivative to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. 2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid has been studied for its ability to inhibit specific oncoproteins involved in cancer cell proliferation.
- Mechanism of Action : The compound may function by disrupting protein-protein interactions critical for cancer cell survival, particularly targeting anti-apoptotic proteins like Mcl-1. Studies have shown that modifications to the quinoline structure can enhance binding affinity and selectivity against these targets .
- Case Studies : A study demonstrated that similar quinoline derivatives effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analysis provided insights into how specific substitutions affect potency .
Anti-inflammatory Properties
Quinoline derivatives are also recognized for their anti-inflammatory effects. The carboxylic acid group can interact with inflammatory pathways, potentially reducing cytokine production and modulating immune responses.
- Experimental Evidence : In vitro studies have shown that related compounds can decrease the expression of pro-inflammatory markers in macrophages. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
Protein Interaction Studies
The compound serves as a valuable tool in biochemical assays aimed at studying protein interactions. Its ability to bind to specific proteins allows researchers to explore the dynamics of protein complexes involved in various diseases.
- Applications in Research : By utilizing fluorescence polarization assays, researchers can measure the binding affinity of this compound to target proteins, providing insights into the mechanisms underlying diseases such as cancer and neurodegeneration .
Data Tables
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibits oncoproteins | Significant growth inhibition in cancer cells |
| Anti-inflammatory | Modulates cytokine release | Reduces pro-inflammatory markers in vitro |
| Protein Interaction | Binds specific proteins | Useful in studying protein complexes |
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid with structurally related quinoline derivatives, focusing on substituent variations, molecular properties, and biological implications.
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: Chlorine (3-chlorophenyl) and fluorine (6-fluoro) increase electrophilicity, enhancing interactions with nucleophilic biological targets . Electron-Donating Groups: Methoxy (4-methoxyphenyl) and benzyloxy improve solubility and π-π stacking but reduce metabolic stability .
Biological Activity :
- The benzyloxy group in the target compound may enhance binding to hydrophobic pockets in enzymes, such as tyrosine kinases, compared to smaller substituents like phenyl .
- Fluorinated analogs exhibit improved bioavailability and resistance to oxidative degradation, making them favorable for in vivo studies .
Synthetic Complexity: Compounds with multiple substituents (e.g., 6-fluoro-2-(2'-fluorobiphenyl)) require multi-step synthesis under controlled conditions (e.g., 80°C for 3 days) , whereas simpler derivatives like 3-methyl-2-phenylquinoline-4-carboxylic acid are synthesized at room temperature .
Notes
- Contradictions in Data : and report conflicting yields for similar reactions (77–99% vs. 56–91%), possibly due to differences in acyl chloride reactivity or purification methods .
- Unresolved Questions : The role of the cyclohexyl group in enhancing blood-brain barrier penetration () requires further pharmacokinetic validation .
Biological Activity
2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a quinoline core with a benzyloxy group, contributing to its pharmacological potential. The structural formula can be represented as follows:
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of quinoline derivatives, including this compound.
- Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophages. It also reduces nitric oxide (NO) production, which is a key mediator in inflammatory responses .
- In vitro Studies : In a study involving J774A.1 macrophage cells, the compound significantly decreased LPS-induced NO production, demonstrating its potential as an anti-inflammatory agent .
Antibacterial Activity
The antibacterial efficacy of quinoline derivatives has been widely documented.
- Evaluation Method : The agar diffusion method was employed to assess the antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
- Results : Compounds derived from quinoline structures exhibited varying degrees of antibacterial activity. For instance, certain derivatives showed enhanced activity compared to standard antibiotics like ampicillin and gentamycin .
Anticancer Activity
Quinoline derivatives are also being investigated for their anticancer properties.
- Case Studies : A study on 3',6-substituted 2-phenyl-4-quinolone derivatives indicated that some carboxylic acid analogs demonstrated significant cytotoxicity against cancer cell lines. Specifically, compounds with m-fluoro substitutions exhibited the highest anticancer activity, suggesting that structural modifications can enhance efficacy .
- Mechanism : The mechanism of action may involve interference with tubulin dynamics, similar to established anticancer drugs like taxol .
Comparative Biological Activity Data
The following table summarizes the biological activities of this compound and related compounds.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A one-pot synthesis approach, inspired by the preparation of analogous quinoline-4-carboxylic acids, can be employed. This involves cyclocondensation of substituted benzaldehydes with amino acids or ketones under acidic conditions. For example, using a mixture of acetic acid and sulfuric acid as catalysts at 80–100°C for 12–24 hours yields the quinoline core. Post-synthetic modifications, such as benzyloxy group introduction via nucleophilic substitution, should be optimized using anhydrous DMF and potassium carbonate as a base . Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : 1H-NMR : Analyze aromatic proton splitting patterns (e.g., doublets for quinoline protons at δ 7.5–8.5 ppm) and integration ratios to confirm substitution patterns. The benzyloxy group typically shows a singlet for the methylene protons (δ ~5.1 ppm) . X-ray Crystallography : Single-crystal X-ray diffraction resolves the quinoline ring conformation and dihedral angles between the benzyloxy-phenyl and quinoline moieties. Compare with structurally related compounds, such as 6-bromo-2-{4-[(2R)-butan-2-yl]phenyl}-3-methylquinoline-4-carboxylic acid, to validate bond lengths and angles .
Q. What strategies are effective for introducing functional groups to enhance solubility without compromising bioactivity?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxylic acid group via esterification.
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt using NaOH/KOH in aqueous ethanol .
- Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) for improved lipid solubility, which hydrolyzes in vivo to release the active form .
Advanced Research Questions
Q. How do substitutions at specific positions on the quinoline ring influence biological activity?
- Methodological Answer :
- Position 2 (Benzyloxy-phenyl group) : Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic protein pockets, as seen in analogues with antiproliferative activity .
- Position 3 (Methyl group) : Bulky substituents here may sterically hinder binding to target enzymes. Compare with 3-chloro or 3-fluoro derivatives to assess steric/electronic effects .
- Position 4 (Carboxylic acid) : Critical for hydrogen bonding with catalytic residues. Replace with bioisosteres (e.g., tetrazole) to maintain acidity while improving metabolic stability .
Q. What in vitro models are appropriate for studying the compound's mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR, VEGFR) to measure IC50 values via fluorescence polarization. Include positive controls (e.g., gefitinib) .
- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate results with ROS generation or apoptosis markers (e.g., caspase-3 activation) .
Q. How can discrepancies between in vitro and in vivo data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid clearance, necessitating formulation adjustments (e.g., liposomal encapsulation) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the benzyloxy group could reduce activity .
Q. What computational approaches are used to predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina to model binding poses in protein active sites (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
- QSAR Modeling : Generate 2D descriptors (e.g., logP, polar surface area) to correlate substituent effects with IC50 values. Use Random Forest regression for predictive accuracy .
Q. What are the key considerations in designing SAR studies for this compound?
- Methodological Answer :
- Library Design : Synthesize derivatives with systematic substitutions (e.g., halogen, alkyl, electron-withdrawing groups) at positions 2, 3, and 4.
- Control Compounds : Include analogues lacking the benzyloxy group or carboxylic acid to isolate their contributions .
- Data Normalization : Express activity relative to a reference compound (e.g., IC50 fold-change vs. cisplatin) to minimize batch variability .
Q. How can the compound's stability under various conditions be assessed?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions. Monitor degradation via HPLC at 24, 48, and 72 hours .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration if Td < 100°C) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC-UV/ELS : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. ELS detectors improve quantification of non-chromophoric impurities .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values to verify stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
